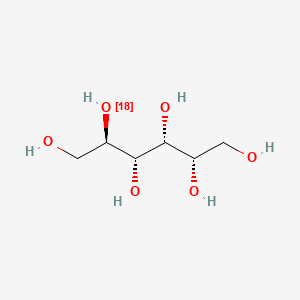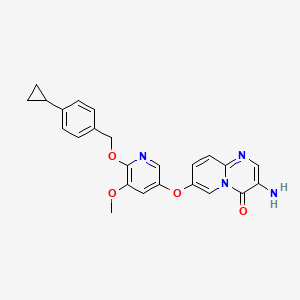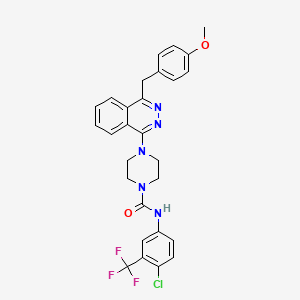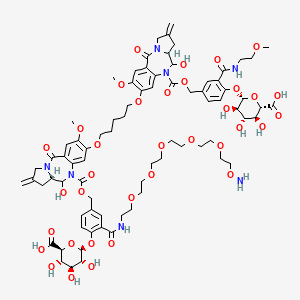
Thymus Factor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymus Factor, also known as thymic factor, is a biologically active peptide derived from the thymus gland. It plays a crucial role in the development and differentiation of T lymphocytes, which are essential for the adaptive immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of thymus factor involves the isolation and purification of thymic peptides from thymus tissue. This process typically includes homogenization of the thymus tissue, followed by extraction using various solvents and purification techniques such as chromatography. The synthetic route may also involve the chemical synthesis of the peptide using solid-phase peptide synthesis (SPPS) methods.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The thymus tissue is sourced from animals, and the peptides are extracted using a combination of solvent extraction and chromatographic techniques. The purified peptides are then formulated into pharmaceutical preparations for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions: Thymus factor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other amino acids to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Thymus factor has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of peptide chemistry and the development of peptide-based drugs.
Biology: It is crucial for understanding the development and function of the immune system, particularly T cell maturation and differentiation.
Medicine: this compound has therapeutic potential in treating immune-related disorders, such as immunodeficiency diseases and autoimmune conditions. It is also being investigated for its role in cancer immunotherapy.
Industry: this compound is used in the production of immunomodulatory drugs and supplements that enhance immune function.
Wirkmechanismus
Thymus factor can be compared with other thymic peptides such as thymosin alpha 1 and thymopoietin. While all these peptides play roles in T cell development, this compound is unique in its specific interactions and signaling pathways. Thymosin alpha 1, for example, is known for its immunomodulatory effects and is used clinically to enhance immune function in various conditions. Thymopoietin, on the other hand, is involved in the differentiation of T cells and the regulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
- Thymosin alpha 1
- Thymopoietin
- Thymulin
Each of these compounds has distinct properties and applications, making thymus factor a unique and valuable peptide in the field of immunology.
Eigenschaften
Molekularformel |
C33H57N13O15 |
|---|---|
Molekulargewicht |
875.9 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H57N13O15/c1-15(41-28(55)16(35)5-7-22(36)49)27(54)43-17(4-2-3-9-34)30(57)46-21(14-48)32(59)44-18(6-8-23(37)50)29(56)40-11-25(52)39-12-26(53)42-20(13-47)31(58)45-19(33(60)61)10-24(38)51/h15-21,47-48H,2-14,34-35H2,1H3,(H2,36,49)(H2,37,50)(H2,38,51)(H,39,52)(H,40,56)(H,41,55)(H,42,53)(H,43,54)(H,44,59)(H,45,58)(H,46,57)(H,60,61)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
WCVZSNKVWPKKQQ-BPSSIEEOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)




phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)



